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Compound of Interest

Compound Name: Valienamine

Cat. No.: B015573

Valienamine is a pivotal molecule in the fields of carbohydrate chemistry and drug
development. Classified as an unsaturated C-7 aminocyclitol, it serves as a fundamental
structural core for a class of potent glycosidase inhibitors.[1][2] Its significance is underscored
by its presence as a key substructure in prominent pharmaceuticals, including the antidiabetic
drug acarbose and the antibiotic validamycin.[1][2] This guide provides a comprehensive
overview of Valienamine's chemical structure, physicochemical properties, biological
mechanism, and synthesis for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

Valienamine is a pseudo-sugar characterized by a cyclohexene ring functionalized with
multiple hydroxyl groups and an amino group. This arrangement allows it to mimic the transition
state of natural carbohydrate substrates, leading to its potent enzyme inhibitory effects.[3]

The formal IUPAC name for Valienamine is (1S,2S,4R,6S)-6-Amino-4-
(hydroxymethyl)cyclohex-4-ene-1,2,3-triol.[2] Its structure incorporates four chiral centers,
leading to its specific stereochemical configuration which is crucial for its biological activity.

l».Chemical Structure of Valienamine

Key Structural Identifiers:

e Molecular Formula: C7H13NOa4[2]
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« InChl: InChl=1S/C7H13N04/c8-4-1-3(2-9)5(10)7(12)6(4)11/h1,4-7,9-
12H,2,8H2/t4- 5+,6-,7-/m0/s1[2][4]

e SMILES: O[C@@H]1\C(=C/--INVALID-LINK----INVALID-LINK--[C@H]10)CO|[2]

Physicochemical Properties

The quantitative physicochemical properties of Valienamine are summarized in the table
below. These characteristics are essential for its handling, formulation, and pharmacokinetic
profiling in drug development.

Property Value Source(s)
Molecular Formula C7H13NOa4 [2][41[5]
Molar Mass 175.18 g/mol [5]

Density (Predicted) 1.525 + 0.06 g/cm?3 [5]

Boiling Point (Est.) 377.3£42.0 °C at 760 mmHg

Flash Point (Est.) 182.0 +27.9°C

pKa (Predicted) 13.47 + 0.70 (most acidic)

N Hygroscopic, Store under Inert
Storage Condition )
atmosphere, Refrigerator

Biological Activity: Mechanism of a-Glucosidase
Inhibition

Valienamine itself is a potent inhibitor of glycosidase enzymes.[2] Its primary therapeutic
relevance, however, comes from its role as the core active moiety in drugs like acarbose.
Acarbose functions as a competitive inhibitor of a-glucosidase enzymes located in the brush

border of the small intestine.[1][6] These enzymes are critical for breaking down complex
carbohydrates (like starch and sucrose) into absorbable monosaccharides, such as glucose.[3]

[7]
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By reversibly blocking these enzymes, Valienamine-containing inhibitors delay carbohydrate
digestion and absorption.[1][7] This action reduces the sharp, post-meal spike in blood glucose
levels (postprandial hyperglycemia), which is a key therapeutic goal in the management of type
2 diabetes mellitus.[1][8]
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Mechanism of a-glucosidase inhibition by Valienamine-containing drugs.

Experimental Protocols: Synthesis & Isolation
Microbial Production and Isolation

Valienamine was first isolated from the microbial degradation of validoxylamine A by
Pseudomonas denitrificans.[2] The conventional method for obtaining Valienamine involves a

two-stage fermentation process:

» Validamycin A Production: Fermentation of Streptomyces hygroscopicus 5008 to produce the

antibiotic validamycin A.[9][10]

o Degradation: Subsequent degradation of validamycin A by a second microorganism, such as
Flavobacterium saccharophilum, to yield Valienamine.[9][10]

This process is complex and inefficient. Modern bioengineering efforts have focused on
creating more direct biosynthetic routes.

Engineered Biosynthesis: A Shunt Pathway Approach

Recent research has focused on engineering a "shunt pathway" within a single organism to
produce Valienamine directly, bypassing the need for a second fermentation and degradation
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step.[9][11]

Protocol Outline: Engineered Synthesis in S. hygroscopicus

Host Strain:Streptomyces hygroscopicus 5008, the natural producer of validamycin A, is
used as the chassis. This strain already possesses the pathway to produce the key
precursor, valienone.[11]

Enzyme Identification: A suitable aminotransferase enzyme is identified that can
stereospecifically convert the ketone precursor (valienone) directly to the amino product
(Valienamine). The WecE enzyme from Escherichia coli was identified as a candidate.[11]

Protein Engineering: The selected aminotransferase is subjected to molecular evolution and
protein engineering to enhance its activity and stability for the non-natural substrate,
valienone.[11]

Gene Integration: The engineered aminotransferase gene is introduced into the S.
hygroscopicus 5008 genome.

Fermentation & Production: The engineered strain is cultivated under standard fermentation
conditions. The modified pathway shunts the valienone intermediate directly to Valienamine,
which can then be isolated from the culture.[9][11]
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Comparison of conventional vs. engineered biosynthesis of Valienamine.

Chemical Synthesis

Numerous total synthesis routes for Valienamine have been developed, often using
carbohydrates like D-glucose as the chiral starting material. One efficient approach utilizes a
ring-closing metathesis (RCM) reaction as the key step to construct the cyclohexene core.
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High-level workflow for the chemical synthesis of Valienamine.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b015573?utm_src=pdf-body-img
https://www.benchchem.com/product/b015573?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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